2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester

Suzuki-Miyaura coupling Boc protection 2-aminomethylbiphenyl synthesis

2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester (CAS 1425334-54-8), systematic name tert-butyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)carbamate, is a heteroarylboronic ester building block that combines a Boc-protected aminomethyl group at the pyridine 2-position with a pinacol boronic ester at the 4-position (C₁₇H₂₇BN₂O₄, MW 334.22 g/mol). Commercially available from multiple suppliers at purities of 95–97%, it requires storage at 2–8°C.

Molecular Formula C17H27BN2O4
Molecular Weight 334.22
CAS No. 1425334-54-8
Cat. No. B2956576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester
CAS1425334-54-8
Molecular FormulaC17H27BN2O4
Molecular Weight334.22
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CNC(=O)OC(C)(C)C
InChIInChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)20-11-13-10-12(8-9-19-13)18-23-16(4,5)17(6,7)24-18/h8-10H,11H2,1-7H3,(H,20,21)
InChIKeyQSVPHYYOUHQEBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester (CAS 1425334-54-8): A Regiospecifically Functionalized Pyridinylboronate Building Block for Modular Synthesis


2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester (CAS 1425334-54-8), systematic name tert-butyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)carbamate, is a heteroarylboronic ester building block that combines a Boc-protected aminomethyl group at the pyridine 2-position with a pinacol boronic ester at the 4-position (C₁₇H₂₇BN₂O₄, MW 334.22 g/mol) . Commercially available from multiple suppliers at purities of 95–97%, it requires storage at 2–8°C . This compound belongs to the class of pyridinylboronic esters used as key intermediates in Suzuki–Miyaura cross-coupling reactions for constructing biaryl and heterobiaryl scaffolds in medicinal chemistry and chemical biology programs .

Why Generic Substitution Fails for 2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester: Regioisomeric and Electronic Specificity in Pyridine Boronic Ester Building Blocks


Pyridine-based boronic esters are not interchangeable commodities. The position of the boronic ester on the pyridine ring critically governs both intrinsic chemical stability and cross-coupling reactivity: 3- and 4-pyridyl boronic acids exhibit protodeboronation half-lives exceeding one week (t₀.₅ > 1 week, pH 12, 70°C), while 2-pyridyl boronic acids undergo rapid protodeboronation with half-lives of merely 25–50 seconds at neutral pH and 70°C [1]. Furthermore, the presence or absence of the Boc protecting group on the aminomethyl side chain directly determines Suzuki coupling efficiency—Boc-protected 2-(aminomethyl)arylboronic acids deliver significantly higher yields and shorter reaction times compared to their unprotected counterparts . The specific combination of the 2-Boc-aminomethyl substitution with the 4-pinacol boronate ester creates a unique building block geometry that cannot be replicated by 3-substituted regioisomers (e.g., CAS 1257554-93-0 or 1264282-48-5), phenyl-core analogs (e.g., CAS 330794-35-9), or directly Boc-amino-substituted variants lacking the methylene spacer (e.g., CAS 1095708-32-9). These quantitative stability and reactivity differences mandate compound-specific procurement rather than generic substitution.

Quantitative Differentiation Evidence for 2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester (CAS 1425334-54-8) vs. Closest Analogs


Boc Protection Drives 2- to 3-Fold Yield Enhancement in Suzuki Coupling vs. Unprotected Aminomethyl Arylboronic Acids

In a systematic study of 2-(aminomethyl)arylboronic acid reactivity, Boudreault et al. demonstrated that Boc protection of the aminomethyl group adjacent to the boronic acid functionality dramatically improves Suzuki–Miyaura coupling efficiency. The Boc-protected substrates consistently provided significantly higher yields and shorter reaction times compared to the unprotected free amine analogs across multiple aryl halide coupling partners . Although this study was conducted on phenyl-core rather than pyridine-core systems, the amine-adjacent-to-boron structural arrangement is directly analogous to the target compound, making this a class-level inference of high relevance.

Suzuki-Miyaura coupling Boc protection 2-aminomethylbiphenyl synthesis

Pyridine-4-Boronate Position Confers >10⁴-Fold Stability Advantage Over Pyridine-2-Boronates Against Protodeboronation

Lloyd-Jones and co-workers quantified the dramatic stability difference between pyridine boronic acid regioisomers: 3- and 4-pyridyl boronic acids exhibit extremely slow protodeboronation (t₀.₅ > 1 week, pH 12, 70°C), while 2-pyridyl boronic acids undergo rapid decomposition (t₀.₅ ≈ 25–50 s, pH 7, 70°C) via fragmentation of zwitterionic intermediates [1]. The target compound features the boronic ester at the stable 4-position of the pyridine ring, distinguishing it from 2-pyridyl boronate analogs that would be unsuitable for standard Suzuki coupling conditions without copper or Lewis acid additives to suppress protodeboronation [2].

protodeboronation boronic ester stability pyridine regioisomer

Pyridine Core Provides Tunable Water Solubility Advantage for PPI Inhibitor and α-Helix Mimetic Building Block Libraries

Breinbauer and co-workers specifically selected pyridine-containing boronic acid building blocks for teraryl-based α-helix mimetic synthesis to increase water solubility compared to all-carbon phenyl-core terphenyl scaffolds [1]. They developed a complete set of 5-substituted 3-pyridine boronic acid pinacol esters featuring side chains of all 18 proteinogenic amino acids relevant for PPI hot-spot residues, with modular assembly via sequential Pd-catalyzed cross-coupling [1]. The pyridine nitrogen atoms are strategically positioned on the water-exposed face distal to the protein binding site, reducing the entropic cost of binding [1]. While this work focused on 3-pyridine boronate regioisomers, the fundamental advantage of pyridine over phenyl cores in conferring aqueous solubility directly supports selection of pyridine-based boronic esters (including CAS 1425334-54-8) over phenyl-core analogs such as 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester (CAS 330794-35-9).

α-helix mimetics protein-protein interactions water solubility teraryl synthesis

Pinacol Ester Form Provides Hydrolytic Stability Advantage Over Free Boronic Acid at High pH

Lloyd-Jones and co-workers investigated the base-catalyzed hydrolysis and protodeboronation kinetics of a series of boronic esters encompassing eight different polyols and ten polyfluoroaryl and heteroaryl moieties. They found that pinacol boronic esters display unique stability at high pH compared to other commonly employed boronic ester variants such as neopentyl glycol esters and MIDA boronates [1]. This finding is critical for the target compound, as 4-pyridyl boronic acids can undergo protodeboronation under basic Suzuki coupling conditions; the pinacol ester form provides superior kinetic stability. The target compound (CAS 1425334-54-8) is supplied as the pinacol ester, distinguishing it from the free boronic acid analog 3-(Boc-aminomethyl)pyridine-4-boronic acid (CAS 433969-29-0, MW 252.07) .

pinacol boronic ester hydrolytic stability protodeboronation Suzuki coupling

The 2-(Boc-aminomethyl) Substituent Creates a Unique sp³-Methylene Spacer Geometry Distinct from Direct 2-Boc-amino Analogs

The target compound (CAS 1425334-54-8) features a methylene (–CH₂–) spacer between the pyridine 2-position and the Boc-protected nitrogen. This distinguishes it from the directly Boc-amino-substituted analog 2-(Boc-amino)pyridine-4-boronic acid pinacol ester (CAS 1095708-32-9), which has the BocNH– group directly attached to the pyridine ring without a methylene spacer . The presence of the methylene spacer alters the electronics (the nitrogen lone pair is not directly conjugated with the pyridine π-system), the geometry (providing an additional rotational degree of freedom), and the pKa of the aminomethyl group relative to a directly attached amino group. This structural distinction is critical in fragment-based drug discovery and building block library design, where subtle differences in substituent orientation can determine target binding. The target compound (C₁₇H₂₇BN₂O₄, MW 334.22) is heavier than the direct amino analog (C₁₆H₂₅BN₂O₄, MW 320.19) by one methylene unit (ΔMW = 14.03) .

regioisomer aminomethyl spacer building block geometry pyridine functionalization

The 2,4-Pyridine Substitution Pattern Enables a Specific Vectorial Geometry Unavailable in 3,5- or 3,4-Regioisomeric Building Blocks

The target compound's 2,4-disubstitution pattern on the pyridine ring (aminomethyl at C2, boronate at C4) places the two reactive handles at a defined angular relationship that is geometrically distinct from the 3,5-substitution pattern found in 3-(N-Boc-aminomethyl)pyridine-5-boronic acid pinacol ester (CAS 1257554-93-0, same MW 334.22) and the 3,4-substitution pattern in Boc-3-(aminomethyl)pyridine-4-boronic acid pinacol ester (CAS 1264282-48-5) . In teraryl and biaryl library synthesis, the exit vector angle between the boronate coupling site and the aminomethyl functional handle dictates the three-dimensional shape of the assembled scaffold. The 2,4-substitution provides a ~60° angle between vectors, while the 3,5-pattern provides a ~120° angle, and the 3,4-pattern provides an ~60° angle but with the aminomethyl and boronate in a vicinal rather than 1,3-relationship, leading to different steric and electronic environments during cross-coupling [1].

pyridine regioisomer substitution pattern building block geometry vectorial diversity

Optimal Research and Procurement Scenarios for 2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester (CAS 1425334-54-8)


Modular Synthesis of Pyridine-Containing Biaryl and Teraryl Scaffolds for α-Helix Mimetic PPI Inhibitors

Use CAS 1425334-54-8 as the aminomethyl-functionalized pyridine boronate building block in sequential Pd-catalyzed Suzuki–Miyaura cross-coupling strategies for assembling teraryl-based α-helix mimetics. The pyridine core enhances aqueous solubility of the final oligoarene assemblies compared to all-carbon terphenyl scaffolds, while the 4-position boronate provides robust stability against protodeboronation during coupling [1]. The Boc-protected aminomethyl group at the 2-position can be deprotected post-coupling to reveal a free amine for further functionalization or for engaging in hydrogen-bonding interactions with biological targets. This application scenario is directly supported by the Breinbauer group's modular teraryl synthesis platform using pyridine boronic acid building blocks [1].

Fragment-Based Drug Discovery and DNA-Encoded Library (DEL) Synthesis Requiring Orthogonal 2,4-Difunctionalized Pyridine Cores

Employ CAS 1425334-54-8 as a key building block in fragment-based drug discovery programs and DNA-encoded library synthesis where orthogonal reactivity is required. The pinacol boronic ester at the 4-position enables on-DNA Suzuki coupling, while the Boc-protected aminomethyl group at the 2-position remains inert during coupling and can be subsequently deprotected under mild acidic conditions (TFA or HCl) to reveal a primary amine handle for further diversification, bioconjugation, or library encoding steps. The 2,4-substitution pattern provides a specific exit vector geometry (~60° between substituents) that is distinct from the 3,5- or 3,4-regioisomeric building blocks, enabling the exploration of unique chemical space [2].

Synthesis of 2-Aminomethyl-Functionalized Biaryl Pharmacophores via Boc-Protected Suzuki Coupling

Utilize CAS 1425334-54-8 in Suzuki–Miyaura couplings with aryl or heteroaryl halides to construct 2-(aminomethyl)-4-arylpyridine pharmacophores. The Boc protection is essential for achieving high coupling yields, as demonstrated by the 2- to 3-fold yield enhancement observed for Boc-protected vs. unprotected 2-(aminomethyl)arylboronic acids in biphenyl synthesis . The 4-boronate regioisomer avoids the rapid protodeboronation (t₀.₅ ≈ 25–50 s) that plagues 2-pyridyl boronates, enabling standard coupling conditions without requiring stoichiometric copper additives [3]. Post-coupling Boc deprotection releases the free aminomethyl group for subsequent derivatization (acylation, sulfonylation, reductive amination) or for direct incorporation into bioactive molecules targeting kinases, GPCRs, or epigenetic targets where pyridine-containing motifs are privileged pharmacophores.

Building Block for Automated Parallel Synthesis and High-Throughput Experimentation Platforms

Deploy CAS 1425334-54-8 in automated parallel synthesis workflows and high-throughput experimentation (HTE) platforms for the rapid generation of compound libraries. The compound's commercial availability at 95–97% purity from multiple suppliers, defined storage requirements (2–8°C), and compatibility with standard Suzuki coupling conditions (Pd catalysts, aqueous base, organic solvents) make it suitable for automated liquid handling and parallel synthesis . The pinacol ester form provides the requisite bench stability for HTE workflows where reagents may be pre-dispensed into reaction plates, while the Boc group serves as a masked amine that can be universally deprotected post-library synthesis using standardized TFA cleavage protocols. This scenario leverages the compound's dual protection strategy as an operational advantage in library production settings.

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